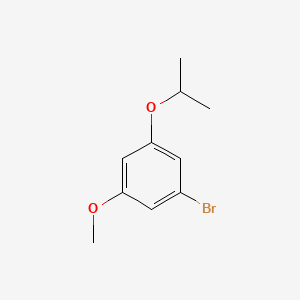

1-Bromo-3-isopropoxy-5-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-3-methoxy-5-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7(2)13-10-5-8(11)4-9(6-10)12-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGXESSGXPZELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738142 | |

| Record name | 1-Bromo-3-methoxy-5-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235566-57-0 | |

| Record name | 1-Bromo-3-methoxy-5-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-isopropoxy-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization profile for the novel compound 1-Bromo-3-isopropoxy-5-methoxybenzene. Due to the absence of published literature on this specific molecule, this guide outlines a scientifically plausible multi-step synthesis starting from a commercially available precursor. Furthermore, it details the anticipated analytical data for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Proposed Synthesis

The synthesis of this compound can be envisaged via a two-step Williamson ether synthesis, starting from the precursor 1-bromo-3,5-dihydroxybenzene. This route involves the sequential and selective O-alkylation of the two hydroxyl groups.

Overall Reaction Scheme:

The key to this synthesis is the selective mono-methylation of the starting diol, followed by the isopropylation of the remaining hydroxyl group. The difference in steric hindrance between a methyl group and an isopropyl group can be exploited to control the reaction.

dot

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols:

Step 1: Synthesis of 1-bromo-3-hydroxy-5-methoxybenzene

This step involves the selective mono-methylation of 1-bromo-3,5-dihydroxybenzene. Using a controlled amount of a mild base and the methylating agent can favor the formation of the mono-substituted product.

-

Materials:

-

1-bromo-3,5-dihydroxybenzene

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

-

Procedure:

-

To a solution of 1-bromo-3,5-dihydroxybenzene (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.0 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add methyl iodide (1.0 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 1-bromo-3-hydroxy-5-methoxybenzene.

-

Step 2: Synthesis of this compound

The second step is the isopropylation of the remaining hydroxyl group of 1-bromo-3-hydroxy-5-methoxybenzene.

-

Materials:

-

1-bromo-3-hydroxy-5-methoxybenzene

-

2-bromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

Dissolve 1-bromo-3-hydroxy-5-methoxybenzene (1.0 eq.) in anhydrous DMF.

-

Add potassium carbonate (1.5 eq.) to the solution.

-

Add 2-bromopropane (1.2 eq.) to the reaction mixture.

-

Heat the mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the final product, this compound.

-

Characterization

The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the expected data.

Table 1: Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.11 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Not available (predicted to be > 200 °C) |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) |

Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 6.6 - 6.8 | t | ~ 2.0 | 1H |

| H-2, H-4 | ~ 6.4 - 6.6 | d | ~ 2.0 | 2H |

| -OCH(CH₃)₂ | ~ 4.4 - 4.6 | sept | ~ 6.0 | 1H |

| -OCH₃ | ~ 3.7 - 3.9 | s | - | 3H |

| -OCH(CH₃)₂ | ~ 1.3 - 1.4 | d | ~ 6.0 | 6H |

Table 3: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-Br (C-1) | ~ 122 - 124 |

| C-O (C-3, C-5) | ~ 158 - 162 |

| C-H (C-2, C-4) | ~ 105 - 108 |

| C-H (C-6) | ~ 100 - 103 |

| -OCH(CH₃)₂ | ~ 70 - 72 |

| -OCH₃ | ~ 55 - 57 |

| -OCH(CH₃)₂ | ~ 21 - 23 |

Table 4: Expected IR and Mass Spectrometry Data

| Technique | Expected Data |

| IR (Infrared Spectroscopy) | ~ 2980-2930 cm⁻¹ (C-H stretch, alkyl), ~ 1600, 1470 cm⁻¹ (C=C stretch, aromatic), ~ 1250-1000 cm⁻¹ (C-O stretch, ether), ~ 680-500 cm⁻¹ (C-Br stretch) |

| MS (Mass Spectrometry) | Expected molecular ion peaks [M]⁺ and [M+2]⁺ in a ~1:1 ratio, characteristic of a monobrominated compound, at m/z 244 and 246. Key fragmentation patterns would likely involve the loss of the isopropoxy and methoxy groups. |

dot

Caption: Logical relationship of characterization techniques and obtained data.

This guide provides a foundational framework for the synthesis and characterization of this compound. The proposed experimental protocols are based on established chemical principles and may require optimization for yield and purity. The expected analytical data serves as a benchmark for the structural verification of the target compound. Researchers and scientists are encouraged to adapt and refine these methodologies as needed for their specific applications.

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-isopropoxy-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-isopropoxy-5-methoxybenzene is an aromatic organic compound with potential applications as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science. A thorough understanding of its physicochemical properties is essential for its handling, reaction optimization, and for predicting its behavior in various chemical and biological systems. This technical guide provides a summary of the known and predicted properties of this compound, along with general experimental protocols for their determination.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 1235566-57-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃BrO₂ | [2] |

| Molecular Weight | 245.11 g/mol | [2] |

| Boiling Point | 274.2 ± 20.0 °C (Predicted) | [1] |

| Melting Point | No data available | [1] |

| Density | No data available | |

| Appearance | No data available | [1] |

| Odor | No data available | [1] |

| Solubility | No data available | |

| pH | No data available | [1] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.[1]

Experimental Protocols

The following are general methodologies for determining the key physicochemical properties of organic compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid can be determined using a small sample in a Thiele tube or a similar heating apparatus.[4][5][6][7]

Procedure:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in a liquid bath (e.g., mineral oil) within a Thiele tube.

-

The bath is heated gently, and the temperature is monitored.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7]

Melting Point Determination (Capillary Method)

For solid organic compounds, the melting point is a crucial indicator of purity.[8][9]

Procedure:

-

A small, finely powdered sample of the solid is packed into a capillary tube sealed at one end.[8][10]

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point liquid.[8]

-

The sample is heated slowly and evenly.[8]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[11] A narrow melting point range is indicative of a pure compound.

Density Determination of a Liquid

The density of a liquid can be determined by measuring its mass and volume.[12][13][14][15]

Procedure:

-

An empty, dry graduated cylinder is weighed on an analytical balance.[12][14]

-

A known volume of the liquid is added to the graduated cylinder, and the volume is recorded precisely.[12][14]

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[13]

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[12]

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity.[16][17][18][19]

Procedure:

-

A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[17]

-

A small volume of the solvent (e.g., 0.75 mL) is added in portions.[17]

-

The test tube is shaken vigorously after each addition.[17]

-

The compound is classified as soluble if it completely dissolves. If it does not dissolve, it is classified as insoluble.

-

This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane) and aqueous solutions of different pH (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃) to determine its acidic, basic, or neutral nature.[17][18][19]

Visualizations

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel organic compound.

Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of an organic compound.

References

- 1. aaronchem.com [aaronchem.com]

- 2. appchemical.com [appchemical.com]

- 3. 1235566-57-0 | MFCD22205811 | this compound [aaronchem.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. byjus.com [byjus.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. homesciencetools.com [homesciencetools.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry-online.com [chemistry-online.com]

- 16. chem.ws [chem.ws]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 1-Bromo-3-isopropoxy-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-isopropoxy-5-methoxybenzene, a substituted aromatic compound with potential applications in organic synthesis and drug discovery. This document details its chemical identifiers, a plausible synthetic route with a detailed experimental protocol, and a workflow for its synthesis and purification.

Core Chemical Data

This compound is a halogenated ether with the CAS number 1235566-57-0. A summary of its key identifiers and properties is presented in the table below.

| Identifier | Value |

| CAS Number | 1235566-57-0 |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.11 g/mol |

| Canonical SMILES | CC(C)OC1=CC(Br)=CC(OC)=C1 |

| InChI | InChI=1S/C10H13BrO2/c1-7(2)13-10-5-8(11)6-9(12-3)4-10/h4-7H,1-3H3 |

| InChIKey | BFUQWJCMGDFQSS-UHFFFAOYSA-N |

| IUPAC Name | This compound |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This approach involves the reaction of a phenoxide with an alkyl halide. In this proposed synthesis, 3-bromo-5-methoxyphenol serves as the key precursor, which is then O-alkylated using 2-bromopropane.

Proposed Synthetic Route:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 3-bromo-5-methoxyphenol and 2-bromopropane.

Materials:

-

3-Bromo-5-methoxyphenol

-

2-Bromopropane (isopropyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxyphenol (1.0 equivalent).

-

Addition of Reagents: Add anhydrous acetone to dissolve the phenol. To this solution, add anhydrous potassium carbonate (2.0 equivalents).

-

Addition of Alkylating Agent: While stirring the suspension, add 2-bromopropane (1.2 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

-

Extraction: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

An In-depth Technical Guide to the Spectral Data Analysis of 1-Bromo-3-isopropoxy-5-methoxybenzene

This technical guide provides a comprehensive overview of the predicted spectral data for 1-Bromo-3-isopropoxy-5-methoxybenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It outlines detailed experimental protocols for acquiring such data and includes a workflow visualization to aid in understanding the analytical process.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.85 | t | 1H | Ar-H (H-2) |

| ~6.65 | t | 1H | Ar-H (H-4) |

| ~6.55 | t | 1H | Ar-H (H-6) |

| ~4.50 | sept | 1H | -OCH(CH₃)₂ |

| ~3.78 | s | 3H | -OCH₃ |

| ~1.35 | d | 6H | -OCH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160.5 | Ar-C (C-5) |

| ~159.0 | Ar-C (C-3) |

| ~123.0 | Ar-C (C-1) |

| ~110.0 | Ar-C (C-6) |

| ~105.5 | Ar-C (C-4) |

| ~101.0 | Ar-C (C-2) |

| ~71.0 | -OCH(CH₃)₂ |

| ~55.5 | -OCH₃ |

| ~22.0 | -OCH(CH₃)₂ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2940 | Strong | Aliphatic C-H Stretch (sp³) |

| 1600, 1580, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1050-1020 | Strong | Aryl-O Stretch (symmetric) |

| 1100 | Strong | C-O-C Stretch (Isopropoxy) |

| 850-750 | Strong | C-H Out-of-plane Bending |

| 680-515 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 244/246 | 90 | [M]⁺ (Molecular Ion, Br isotopes) |

| 202/204 | 100 | [M - C₃H₆]⁺ (Loss of propene) |

| 187/189 | 40 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 159/161 | 20 | [M - C₃H₆ - CO]⁺ |

| 123 | 30 | [M - Br - C₃H₆]⁺ |

| 43 | 50 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure a homogenous solution, the sample can be gently vortexed.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample depth in the NMR tube should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Data Acquisition :

-

The NMR spectra are acquired on a 500 MHz spectrometer.

-

The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, the spectrum is typically acquired with a 90° pulse angle over a spectral width of 0-12 ppm.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired over a spectral width of 0-220 ppm. A sufficient relaxation delay is used to ensure accurate integration, especially for quaternary carbons.

-

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation :

-

This protocol utilizes an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent like isopropanol, followed by a dry tissue.[2]

-

-

Data Acquisition :

-

A background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract any atmospheric or instrumental interferences.[3]

-

Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[3]

-

After the measurement, the sample is carefully wiped from the crystal surface using a soft tissue and an appropriate solvent.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

-

Data Acquisition (Electron Ionization - EI) :

-

The analysis is performed using a mass spectrometer coupled with a Gas Chromatography (GC) system or a direct insertion probe.[4]

-

The sample is introduced into the ion source, where it is vaporized.

-

The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV).[4] This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge (m/z) ratio.[5]

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow of spectral data analysis.

References

solubility profile of 1-Bromo-3-isopropoxy-5-methoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Bromo-3-isopropoxy-5-methoxybenzene in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Predicted Solubility Profile

This compound is a substituted aromatic compound. Its structure, featuring a nonpolar benzene ring, a halogen atom (bromo), and two ether groups (isopropoxy and methoxy), suggests it is a relatively nonpolar to moderately polar molecule. The ether linkages can act as hydrogen bond acceptors, which may impart some solubility in polar solvents. However, the lack of hydrogen bond donors and the presence of the large, nonpolar aromatic ring and bromo group will be the dominant factors influencing its solubility.

The principle of "like dissolves like" is central to predicting its solubility. We can anticipate that this compound will be more soluble in nonpolar or moderately polar aprotic solvents and less soluble in highly polar protic solvents.

Quantitative Solubility Data

As empirical data is not available, the following table is provided as a template for researchers to record their findings from experimental solubility studies. This structured format allows for easy comparison of solubility across different organic solvents and temperatures.

Table 1: Experimental Solubility Data Template for this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Alcohols | Methanol | 25 | |||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Ketones | Acetone | 25 | |||

| Methyl Ethyl Ketone | 25 | ||||

| Esters | Ethyl Acetate | 25 | |||

| Ethers | Diethyl Ether | 25 | |||

| Tetrahydrofuran (THF) | 25 | ||||

| Aromatic | Toluene | 25 | |||

| Halogenated | Dichloromethane (DCM) | 25 | |||

| Chloroform | 25 | ||||

| Aprotic Polar | Dimethylformamide (DMF) | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | ||||

| Nonpolar | Hexane | 25 | |||

| Cyclohexane | 25 |

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound using the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in various organic solvents at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing solubility of the target compound.

The Ascendant Role of Brominated Aromatic Compounds in Scientific Innovation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bromine into aromatic scaffolds has emerged as a powerful tool in the design and synthesis of novel molecules with significant potential across diverse scientific disciplines. This in-depth technical guide explores the burgeoning applications of these unique compounds, with a particular focus on their roles in oncology and materials science. By leveraging the distinct physicochemical properties imparted by the bromine atom, researchers are unlocking new avenues for therapeutic intervention and developing next-generation materials with enhanced performance characteristics. This document provides a comprehensive overview of selected novel brominated aromatic compounds, detailing their synthesis, biological activity, and material properties through structured data, explicit experimental protocols, and visual representations of their mechanisms and workflows.

Brominated Aromatics in Oncology: Targeting Key Cellular Pathways

The introduction of bromine into aromatic ring systems has proven to be a highly effective strategy in the development of potent anticancer agents. The bromine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its ability to interact with biological targets and modulate critical signaling pathways involved in cancer progression. This section focuses on two promising classes of brominated aromatic compounds: marine-derived alkaloids and synthetic quinoline derivatives.

Isofistularin-3: A Marine-Derived DNA Methyltransferase Inhibitor

Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a novel inhibitor of DNA methyltransferase 1 (DNMT1).[1] By inhibiting this key epigenetic regulator, Isofistularin-3 can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation, a common event in many cancers.[2]

Quantitative Biological Activity Data for Isofistularin-3

| Compound | Target | Assay | IC50 (µM) | Cell Line(s) | Reference |

| Isofistularin-3 | DNMT1 | In vitro enzymatic assay | 13.5 ± 5.4 | - | [2] |

| Isofistularin-3 | Cell Proliferation | MTT Assay | See Table Below | Various | [2] |

IC50 Values of Isofistularin-3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| RAJI | Burkitt's Lymphoma | 5.2 ± 1.1 |

| U-937 | Histiocytic Lymphoma | 3.8 ± 0.7 |

| HL-60 | Acute Promyelocytic Leukemia | 4.5 ± 0.9 |

| K562 | Chronic Myelogenous Leukemia | 6.1 ± 1.3 |

| Jurkat | Acute T-cell Leukemia | 7.3 ± 1.5 |

Signaling Pathway of Isofistularin-3 in Cancer Cells

Isofistularin-3's inhibition of DNMT1 leads to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis. A key consequence is the demethylation and subsequent re-expression of tumor suppressor genes. For instance, the expression of the aryl hydrocarbon receptor (AHR), a known tumor suppressor, is increased following treatment with Isofistularin-3.[2] This leads to an upregulation of p21 and p27, which are cyclin-dependent kinase inhibitors that halt the cell cycle in the G0/G1 phase.[1] Furthermore, Isofistularin-3 can induce autophagy and sensitize cancer cells to TRAIL-induced apoptosis by downregulating survivin expression and inducing the expression of death receptor 5 (DR5).[1][2]

Brominated Quinolines: Inducers of Apoptosis

Synthetic brominated quinoline derivatives have demonstrated significant potential as anticancer agents. The position and number of bromine substitutions on the quinoline scaffold play a crucial role in their biological activity.

Quantitative Biological Activity Data for Brominated Quinolines

| Compound | Cancer Cell Line | Assay | IC50 (µg/mL) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma) | BCPE | 9.6 | [3] |

| HeLa (Cervical Cancer) | BCPE | 5.45 | [3] | |

| HT29 (Colon Cancer) | BCPE | 6.8 | [3] | |

| 6,8-dibromo-5-nitroquinoline | C6 (Glioblastoma) | BCPE | 50.0 µM | [3] |

| HT29 (Colon Cancer) | BCPE | 26.2 µM | [3] | |

| HeLa (Cervical Cancer) | BCPE | 24.1 µM | [3] |

Experimental Protocol: Synthesis of 5,7-dibromo-8-hydroxyquinoline

This protocol describes the dibromination of 8-hydroxyquinoline.

-

Materials: 8-hydroxyquinoline, Bromine, Chloroform (CHCl3), Sodium bicarbonate (NaHCO3), Sodium sulfate (Na2SO4).

-

Procedure:

-

Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of CHCl3.

-

Prepare a solution of bromine (0.67 g, 4.20 mmol) in 5 mL of CHCl3.

-

Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes.

-

Stir the reaction mixture at room temperature for 1 hour.[4]

-

Wash the organic layer with a 5% NaHCO3 solution (4 x 25 mL).

-

Dry the organic layer over Na2SO4.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by crystallization.

-

Signaling Pathway of a Brominated 8-Benzyloxyquinoline Derivative

A derivative of 5,7-dibromo-8-hydroxyquinoline, 8-(benzyloxy)-5,7-dibromo-2-methylquinoline, has been shown to induce apoptosis in triple-negative breast cancer cells through the activation of the MKK7-JNK signaling pathway.[5] This pathway is a key regulator of cellular responses to stress and can trigger apoptosis when activated.

Brominated Aromatics in Materials Science: Enhancing OLED Performance

In the field of materials science, brominated aromatic compounds are being explored for their potential to improve the performance of organic light-emitting diodes (OLEDs). The incorporation of bromine atoms can influence the photophysical properties of organic molecules, such as promoting intersystem crossing, which is crucial for developing efficient thermally activated delayed fluorescence (TADF) emitters.

Performance of Brominated TADF Emitters in OLEDs

The introduction of bromine atoms onto a TADF molecule can enhance the reverse intersystem crossing rate, leading to improved external quantum efficiencies (EQEs) in OLEDs.[6]

| Emitter Type | Bromine Substitution | Maximum EQE (%) | Reference |

| TADF Host | Brominated | High | [6] |

| TADF Emitter | Brominated | up to 28.6% | [6] |

Experimental Workflow: Fabrication of a Solution-Processed OLED

This workflow outlines the general steps for fabricating a solution-processed OLED using a brominated emitter.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction, which is a common method for synthesizing the core structures of many organic electronic materials.

-

Materials: Aryl bromide, Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., phosphine-based), Base (e.g., K2CO3), Solvent (e.g., Toluene/Water mixture).

-

Procedure:

-

In a reaction vessel, combine the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

-

Add the palladium catalyst (e.g., 2 mol%) and ligand.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent mixture.

-

Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Conclusion

The strategic use of brominated aromatic compounds represents a frontier in both medicinal chemistry and materials science. In oncology, these compounds offer novel mechanisms for targeting cancer cells, with promising in vitro and in vivo activities. In materials science, the unique electronic properties imparted by bromine are being harnessed to create more efficient and stable organic electronic devices. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to explore and expand upon the potential applications of this versatile class of molecules. Further investigation into the structure-activity and structure-property relationships of novel brominated aromatic compounds will undoubtedly lead to the development of next-generation therapeutics and advanced materials.

References

- 1. Discovery and characterization of Isofistularin-3, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of Isofistularin-3, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-Bromo-3-isopropoxy-5-methoxybenzene in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-isopropoxy-5-methoxybenzene is a versatile aromatic building block with significant potential in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive bromo-substituent, and two distinct alkoxy groups—isopropoxy and methoxy—offers a scaffold for the synthesis of diverse and complex molecular architectures. The bromo-group serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of molecular fragments. The differential steric and electronic properties of the isopropoxy and methoxy groups can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its derivatization.

Synthesis of this compound

The synthesis of this compound can be achieved from the commercially available precursor 1-Bromo-3,5-dimethoxybenzene. The synthetic route involves a selective demethylation followed by a Williamson ether synthesis.

Step 1: Selective Demethylation to 3-Bromo-5-methoxyphenol

A common method for the selective demethylation of a dimethoxybenzene derivative is treatment with a nucleophilic agent such as sodium thiomethoxide.[1]

Experimental Protocol:

-

To a solution of 1-bromo-3,5-dimethoxybenzene (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), add sodium thiomethoxide (1.1 eq).

-

Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and acidify with 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 3-bromo-5-methoxyphenol.

Step 2: Williamson Ether Synthesis to this compound

The resulting phenol can be alkylated with an isopropyl halide under basic conditions to afford the target compound.[2][3][4]

Experimental Protocol:

-

To a solution of 3-bromo-5-methoxyphenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add 2-bromopropane or 2-iodopropane (1.2 eq) to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, filter off the base, and concentrate the filtrate.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.

Application in the Synthesis of Bioactive Molecules: A Hypothetical Kinase Inhibitor Scaffold

The this compound scaffold can be utilized in the synthesis of a variety of potential drug candidates. For instance, it can serve as a key building block for the synthesis of a library of substituted biaryl compounds, a common motif in kinase inhibitors. The following is a hypothetical workflow for the synthesis of a potential kinase inhibitor.

Key Cross-Coupling Reactions and Protocols

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the aryl bromide and a variety of organoboron reagents.[5][6][7][8][9]

Experimental Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of toluene and water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of arylamines from the aryl bromide and a primary or secondary amine.[10][11][12][13][14]

Experimental Protocol:

-

To an oven-dried reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

-

Seal the vessel and purge with an inert gas.

-

Add the desired primary or secondary amine (1.2 eq) followed by an anhydrous solvent such as toluene.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira Coupling for C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne.[15][16][17][18][19]

Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a copper(I) co-catalyst such as CuI (0.05 eq).

-

Add a degassed solvent such as tetrahydrofuran (THF) and a base, typically an amine like triethylamine (TEA).

-

Add the terminal alkyne (1.2 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Hypothetical Application in Kinase Inhibitor Development

Derivatives of this compound can be explored as potential inhibitors of protein kinases, which are crucial targets in oncology. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site. The biaryl or arylamine derivatives synthesized from the title building block could be further elaborated to incorporate such heterocyclic systems.

Quantitative Data for a Hypothetical Series of Kinase Inhibitors

The following table presents hypothetical data for a series of compounds derived from this compound, evaluated for their inhibitory activity against a target kinase (e.g., BRAF).

| Compound ID | R Group (from Suzuki Coupling) | BRAF IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

| HYPO-001 | Phenyl | 520 | >10 |

| HYPO-002 | 4-Fluorophenyl | 350 | 8.2 |

| HYPO-003 | 2-Pyridyl | 120 | 2.5 |

| HYPO-004 | 4-Pyridyl | 95 | 1.8 |

| HYPO-005 | 2-Thienyl | 210 | 5.1 |

Conclusion

This compound represents a valuable and versatile building block for drug discovery. Its synthetic accessibility and the reactivity of the bromo-substituent in a range of robust cross-coupling reactions provide a powerful platform for the generation of diverse compound libraries. The strategic incorporation of the isopropoxy and methoxy groups offers opportunities for fine-tuning the physicochemical and biological properties of lead compounds. The protocols and potential applications outlined here serve as a guide for researchers to harness the potential of this promising scaffold in the development of novel therapeutics.

References

- 1. 3-Bromo-5-methoxyphenol | 855400-66-7 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. jk-sci.com [jk-sci.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-isopropoxy-5-methoxybenzene with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of aryl amines.[2] The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-Bromo-3-isopropoxy-5-methoxybenzene with various primary amines. The substrate is an electron-rich aryl bromide, which can influence the choice of catalyst, ligand, and reaction conditions for optimal coupling.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) complex. A base then facilitates the deprotonation of the amine, forming a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the Pd(0) catalyst and releases the desired N-aryl amine product.[1]

A potential side reaction is the hydrodehalogenation of the aryl bromide.[1] The choice of an appropriate ligand is crucial to minimize this and other side reactions.[4] Bulky, electron-rich phosphine ligands are often employed to enhance reaction efficiency and stability of the catalytic intermediates.[5]

Data Presentation: Typical Reaction Conditions

While specific data for the amination of this compound is not extensively available in the literature, the following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of structurally similar electron-rich aryl bromides with primary amines. This data provides a strong basis for the optimization of the target reaction.

| Aryl Bromide Substrate | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Substituted Aryl Bromide | Aniline derivative | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 | 0.17 | 85-95 |

| 4-Bromotoluene | Piperazine | Pd(dba)₂ (variable) | (±)-BINAP (variable) | NaO-t-Bu | m-xylene | Microwaves | variable | High Selectivity |

| Aryl Bromide | Optically active amine | Pd₂(DBA)₃ (1) | (±)-BINAP (2) | NaO-t-Bu | Toluene | 100 | - | 65 |

| Heteroaryl Bromide | Aliphatic amine | Pd-PEPPSI-IPentCl (variable) | - | NaOTMS | THF | 50-90 | 3 | High |

| Aryl Bromide | Aniline | [Pd(Cinamyl)Cl]₂ (1.5) | XantPhos (6) | DBU | PhMe | 100 | 18 | 87 |

Note: The data presented is a compilation from various sources employing similar substrate classes and should be used as a guideline for reaction optimization.[3][5][6][7][8]

Experimental Protocols

The following is a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound with a primary amine. This protocol is based on established methodologies for similar electron-rich aryl bromides.[2]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Primary amine (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

-

Schlenk tube or oven-dried reaction vial with a screw cap and PTFE septum

-

Magnetic stirrer and heating block

-

Standard glassware for workup and purification

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Inerting: Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.

-

Reagent Addition: Add the primary amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

-

Reaction Execution: Seal the Schlenk tube and vigorously stir the reaction mixture at a temperature ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the desired N-alkyl-3-isopropoxy-5-methoxyaniline.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Formation of (3-isopropoxy-5-methoxyphenyl)magnesium Bromide

Abstract

This document provides a detailed protocol for the synthesis of the Grignard reagent, (3-isopropoxy-5-methoxyphenyl)magnesium bromide, from its corresponding aryl halide, 1-Bromo-3-isopropoxy-5-methoxybenzene. Grignard reagents are potent nucleophiles and strong bases crucial for forming new carbon-carbon bonds in organic synthesis.[1][2][3] The presence of isopropoxy and methoxy groups on the aromatic ring makes this reagent a valuable intermediate for introducing a disubstituted phenyl group in the development of complex molecules, particularly in pharmaceutical and materials science research. The protocol emphasizes the critical need for anhydrous conditions and provides methods for the initiation and completion of the reaction.[2][4]

Applications

The (3-isopropoxy-5-methoxyphenyl)magnesium bromide reagent is a synthetic equivalent of the (3-isopropoxy-5-methoxyphenyl) carbanion. Its primary applications include:

-

Carbon-Carbon Bond Formation: Reacts with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form secondary alcohols, tertiary alcohols, and benzoic acid derivatives, respectively.[5][6]

-

Cross-Coupling Reactions: Can be used in transition metal-catalyzed cross-coupling reactions to form biaryl compounds.

-

Synthesis of Pharmaceutical Intermediates: Serves as a key building block for introducing the 3-isopropoxy-5-methoxyphenyl moiety into complex drug candidates.

Health and Safety

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.

-

This compound: Irritant. Avoid contact with skin and eyes.

-

Magnesium Turnings: Highly flammable solid. Handle away from ignition sources.

-

Anhydrous Tetrahydrofuran (THF): Highly flammable liquid and can form explosive peroxides. Use from a freshly opened bottle or after distillation from a suitable drying agent.

-

Iodine: Corrosive and toxic. Handle with care.

-

Grignard Reagents: Highly reactive, pyrophoric, and react violently with water and protic solvents.[3][7] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

Experimental Protocol: Synthesis of (3-isopropoxy-5-methoxyphenyl)magnesium Bromide

This protocol details the formation of the Grignard reagent from this compound using magnesium turnings in anhydrous tetrahydrofuran (THF).

Materials and Equipment

-

Three-necked round-bottom flask (oven-dried)

-

Reflux condenser (oven-dried)

-

Pressure-equalizing dropping funnel (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Heating mantle

-

Syringes and needles

-

Septa

Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Equivalents |

| This compound | 245.11 | 50.0 | 12.26 g | 1.0 |

| Magnesium (Mg) Turnings | 24.31 | 60.0 | 1.46 g | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 150 mL | - |

| Iodine (I₂) Crystal | 253.81 | catalytic | 1-2 small crystals | - |

| 1,2-Dibromoethane (optional initiator) | 187.86 | catalytic | ~0.1 mL | - |

Detailed Procedure

4.3.1 Apparatus Setup and Preparation

-

Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Ensure all glassware is completely dry by oven-drying at >120°C for at least 4 hours and assembling while hot under a stream of inert gas.

-

Place the magnesium turnings and a magnetic stir bar into the flask. If desired, gently crush the turnings in a mortar and pestle before addition to expose a fresh surface.[8]

-

Seal the apparatus, evacuate, and backfill with inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

4.3.2 Reaction Initiation

-

Add 30 mL of anhydrous THF to the flask containing the magnesium turnings.

-

Prepare a solution of this compound (12.26 g) in 100 mL of anhydrous THF in the dropping funnel.

-

Add approximately 10 mL of the aryl bromide solution from the dropping funnel to the stirred magnesium suspension.

-

Add one or two small crystals of iodine. The disappearance of the brown iodine color is an indication of reaction initiation.[9]

-

If the reaction does not start within 10-15 minutes (indicated by gentle refluxing or cloudiness), gentle warming with a heat gun may be applied.[7] Alternatively, a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.[4]

4.3.3 Grignard Reagent Formation

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.[5][9] The reaction is exothermic. If reflux becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

-

After the addition is complete (approx. 60-90 minutes), add the remaining 20 mL of THF to the dropping funnel to rinse any residual aryl bromide into the flask.

-

Heat the reaction mixture to a gentle reflux using a heating mantle for an additional 1-2 hours to ensure complete consumption of the magnesium and aryl bromide.

-

Upon completion, the solution should appear as a cloudy, grayish-brown mixture. The disappearance of most of the magnesium metal indicates the reaction is finished.[9]

4.3.4 Titration and Storage

-

Cool the Grignard reagent solution to room temperature.

-

The concentration of the newly formed Grignard reagent should be determined by titration before use. Standard methods include titration against a solution of I₂ or a known concentration of a protic acid with an indicator like 1,10-phenanthroline.

-

The reagent should be used immediately for the best results. If storage is necessary, it should be kept under an inert atmosphere in a sealed, dry container.

Visualizations

Reaction Scheme

Caption: Chemical equation for the formation of the Grignard reagent.

Experimental Workflow

Caption: Step-by-step workflow for Grignard reagent synthesis.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Reaction Fails to Initiate | 1. Wet glassware or solvent.2. Passivated magnesium surface (oxide layer).[4] | 1. Ensure all glassware is rigorously oven-dried and solvent is anhydrous.2. Activate Mg with iodine, 1,2-dibromoethane, or by crushing.[4][8][9] |

| Low Yield of Grignard Reagent | 1. Incomplete reaction.2. Wurtz coupling side reaction (formation of biaryl). | 1. Ensure reaction is heated to reflux after addition to drive to completion.2. Add the aryl bromide solution slowly to dilute conditions. |

| Dark Brown or Black Solution | Presence of excess iodine or decomposition. | This is often normal, especially with iodine initiation. Proceed with the reaction. If severe, it may indicate impurities in the starting material. |

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. Grignard Reagents [sigmaaldrich.com]

- 4. adichemistry.com [adichemistry.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. d.web.umkc.edu [d.web.umkc.edu]

Application Notes and Protocols: Lithiation and Functionalization of 1-Bromo-3-isopropoxy-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-isopropoxy-5-methoxybenzene is a versatile aromatic building block in organic synthesis, particularly for the introduction of a substituted 3-isopropoxy-5-methoxyphenyl moiety into target molecules. The strategic placement of the bromine atom allows for its transformation into a nucleophilic organometallic species through lithiation. This application note provides a detailed overview and experimental protocols for the lithiation of this compound and its subsequent functionalization with various electrophiles. Understanding the interplay between metal-halogen exchange and directed ortho-metalation is crucial for achieving the desired regioselectivity.

Reaction Principle

The lithiation of this compound can proceed via two primary pathways: metal-halogen exchange or directed ortho-metalation (DoM).

-

Metal-Halogen Exchange: This is a rapid reaction where an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), exchanges its lithium atom for the bromine atom on the aromatic ring. This process is generally favored for bromoarenes and occurs at low temperatures.

-

Directed Ortho-Metalation (DoM): In this pathway, a directing group on the aromatic ring coordinates to the organolithium reagent, facilitating the deprotonation of a nearby ortho-proton. The methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are known directing groups.

For this compound, metal-halogen exchange is the more probable outcome when using strong alkyllithium bases like n-BuLi or t-BuLi, leading to the formation of 3-isopropoxy-5-methoxyphenyllithium. The subsequent reaction of this organolithium intermediate with an electrophile introduces a new functional group at the position formerly occupied by the bromine atom.

Data Presentation

The following tables summarize the reagents, conditions, and expected outcomes for the functionalization of this compound following lithiation. The yields are representative and may vary based on specific reaction conditions and the scale of the reaction.

Table 1: Reagents and Conditions for Lithiation

| Parameter | Value | Rationale |

| Lithiation Reagent | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) | Efficiently induces metal-halogen exchange at low temperatures. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Aprotic ethereal solvents that solvate the lithium cation. THF can sometimes promote DoM, but metal-halogen exchange is typically faster for bromoarenes. |

| Temperature | -78 °C | Maximizes selectivity for metal-halogen exchange and prevents decomposition of the organolithium intermediate. |

| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly reactive towards oxygen and moisture. |

| Reaction Time | 30 - 60 minutes | Sufficient time to ensure complete metal-halogen exchange. |

Table 2: Functionalization with Various Electrophiles

| Product | Electrophile | Reagent | Expected Yield (%) |

| 3-Isopropoxy-5-methoxybenzaldehyde | N,N-Dimethylformamide (DMF) | n-BuLi | 70-85 |

| (3-Isopropoxy-5-methoxyphenyl)methanol | Paraformaldehyde | n-BuLi | 65-80 |

| 3-Isopropoxy-5-methoxybenzoic acid | Carbon Dioxide (CO₂) | n-BuLi | 75-90 |

| 1-(3-Isopropoxy-5-methoxyphenyl)ethan-1-one | Acetaldehyde | n-BuLi | 60-75 |

| 2-(3-Isopropoxy-5-methoxyphenyl)propan-2-ol | Acetone | n-BuLi | 70-85 |

| 3-Isopropoxy-5-methoxy-1,1'-biphenyl | Phenylboronic acid pinacol ester | n-BuLi, then Pd catalyst | 60-70 |

| (3-Isopropoxy-5-methoxyphenyl)boronic acid pinacol ester | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) | n-BuLi | 70-85 |

Experimental Protocols

General Considerations: All reactions involving organolithium reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, it is imperative to use anhydrous solvents and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.

Protocol 1: General Procedure for the Lithiation of this compound

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) to a concentration of approximately 0.2-0.5 M.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically as a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange. The resulting solution of 3-isopropoxy-5-methoxyphenyllithium is ready for the next step.

Protocol 2: Functionalization with an Electrophile (General Procedure)

-

To the freshly prepared solution of 3-isopropoxy-5-methoxyphenyllithium from Protocol 1 at -78 °C, add the desired electrophile (1.2 eq) dropwise. The electrophile can be added neat or as a solution in anhydrous THF.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

-

Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized product.

Visualizations

Diagram 1: Reaction Workflow

Caption: General workflow for the lithiation and functionalization of this compound.

Diagram 2: Competing Reaction Pathways

Application Notes and Protocols for 1-Bromo-3-isopropoxy-5-methoxybenzene in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 1-Bromo-3-isopropoxy-5-methoxybenzene (CAS No. 1235566-57-0) is commercially available and marketed for applications in materials science, including organic electronics, photovoltaics, and polymer synthesis, a comprehensive review of publicly available scientific literature and patents did not yield specific examples of its use in the synthesis of materials. The following application notes and protocols are therefore based on the expected reactivity of this molecule and serve as a general guideline for its potential use in the synthesis of conjugated polymers, a common application for such bromoaromatic compounds. These protocols are hypothetical and would require significant optimization and characterization for this specific compound.

Introduction

This compound is a substituted aromatic compound with a reactive bromide group, making it a suitable monomer for cross-coupling reactions. The isopropoxy and methoxy groups can enhance the solubility of resulting polymers and influence their electronic properties and solid-state packing, which are critical parameters in the performance of organic electronic devices. Its potential applications lie in the synthesis of active materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

Hypothetical Application: Synthesis of a Conjugated Polymer for Organic Electronics

A primary application of this compound in materials science would be its use as a monomer in the synthesis of a conjugated polymer. For instance, it could be copolymerized with a diboronic ester-functionalized comonomer via a Suzuki cross-coupling reaction. The resulting polymer would have a backbone of alternating electron-rich and electron-deficient units, a common strategy for tuning the optoelectronic properties of materials for solar cells or transistors.

2.1. Hypothetical Polymer Structure

A hypothetical copolymer, poly[(3-isopropoxy-5-methoxy-phenylene)-alt-(thiophene)], could be synthesized from this compound and thiophene-2,5-diboronic acid pinacol ester.

2.2. Potential Material Properties and Characterization

The performance of such a polymer in an organic electronic device would depend on several key properties. The following table outlines hypothetical data that would be crucial to collect and analyze for a newly synthesized polymer.

| Property | Hypothetical Value | Characterization Technique | Significance in Organic Electronics |

| Number Average MW (Mn) | 15 - 30 kDa | Gel Permeation Chromatography (GPC) | Affects solubility, film-forming properties, and charge transport. |

| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) | Indicates the distribution of polymer chain lengths. |

| UV-Vis Absorption (λmax) | 450 - 550 nm (in film) | UV-Vis Spectroscopy | Determines the light-harvesting range for photovoltaic applications. |

| Optical Bandgap (Eg) | 2.0 - 2.5 eV | Tauc Plot from UV-Vis data | Defines the energy required to excite an electron; crucial for device energy level alignment. |

| HOMO Energy Level | -5.0 to -5.5 eV | Cyclic Voltammetry (CV) or Photoelectron Spectroscopy | Highest Occupied Molecular Orbital; important for charge injection/extraction and device stability. |

| LUMO Energy Level | -2.5 to -3.0 eV | Cyclic Voltammetry (CV) or Inverse Photoelectron Spectroscopy | Lowest Unoccupied Molecular Orbital; important for electron transport and energy level alignment. |

| Hole Mobility (μh) | 10⁻⁴ - 10⁻² cm²/Vs | Organic Field-Effect Transistor (OFET) measurements | Measures the speed of positive charge carriers through the material. |

Experimental Protocols

3.1. General Protocol for Suzuki Polymerization

This protocol describes a general method for the synthesis of a conjugated polymer using this compound as a monomer.

Materials:

-

This compound

-

A suitable comonomer (e.g., Thiophene-2,5-diboronic acid pinacol ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

-

Ligand (e.g., P(o-tol)₃)

-

Base (e.g., K₂CO₃, NaHCO₃, or CsF)

-

Anhydrous solvent (e.g., Toluene, THF, or DMF)

-

Phase-transfer catalyst (e.g., Aliquat 336), if using an aqueous base solution

Procedure:

-

Reaction Setup: In a Schlenk flask, combine equimolar amounts of this compound and the diboronic ester comonomer.

-

Catalyst and Base Addition: Add the palladium catalyst (1-5 mol%), ligand, and base (2-4 equivalents) to the flask.

-

Solvent Addition: Add the anhydrous solvent and phase-transfer catalyst (if applicable) via cannula under an inert atmosphere (e.g., Argon or Nitrogen).

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GPC.

-

End-capping: To terminate the polymerization, add a small amount of a monofunctional reagent (e.g., bromobenzene or phenylboronic acid) and stir for an additional 2-4 hours.

-

Purification:

-

Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a non-solvent such as methanol or acetone.

-

Collect the crude polymer by filtration.

-

Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers.

-

The final polymer is typically recovered from the chloroform fraction by precipitation into methanol.

-

-

Drying: Dry the purified polymer under vacuum at 40-60 °C for 24 hours.

3.2. Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.

-

Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experimental work.

Visualizations

Caption: A generalized workflow for the synthesis and purification of a conjugated polymer.

This document provides a foundational guide for exploring the applications of this compound in materials science. Researchers are encouraged to use this as a starting point for developing specific synthetic procedures and characterization protocols.

Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3-isopropoxy-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing the Sonogashira coupling reaction using 1-Bromo-3-isopropoxy-5-methoxybenzene as a key building block. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][2][3]